molecular formula C10H12F3N5O2S B2487195 1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 1448071-94-0

1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Katalognummer: B2487195
CAS-Nummer: 1448071-94-0
Molekulargewicht: 323.29
InChI-Schlüssel: ZFVCPMRYRRDLLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure comprises an imidazole ring substituted with a sulfonamide group at the 4-position, linked via an ethyl chain to a 3-(trifluoromethyl)-1H-pyrazole moiety. The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, while the sulfonamide group may contribute to hydrogen bonding interactions, a common feature in enzyme inhibitors or receptor modulators . Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural design aligns with bioactive molecules targeting kinases, carbonic anhydrases, or inflammatory pathways, where sulfonamides and trifluoromethyl groups are frequently utilized .

Eigenschaften

IUPAC Name

1-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N5O2S/c1-17-6-9(14-7-17)21(19,20)15-3-5-18-4-2-8(16-18)10(11,12)13/h2,4,6-7,15H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVCPMRYRRDLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₅H₁₈F₃N₅O₂S
  • Molecular Weight : 397.39 g/mol

The presence of the trifluoromethyl group and the imidazole ring is significant for its biological activity, as these groups are known to influence the pharmacokinetics and dynamics of similar compounds.

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazole and imidazole compounds exhibit significant anti-inflammatory properties. For instance, compounds with similar scaffolds have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

CompoundIC₅₀ (μg/mL)Target
Compound A71.11COX-2
Compound B60.56COX-2
1-Methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamideTBDTBD

The specific IC₅₀ values for 1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide are yet to be determined, but its structural analogs have shown promising results.

2. Antimicrobial Activity

Compounds featuring imidazole and pyrazole moieties have been explored for their antimicrobial properties. A study highlighted that certain trifluoromethyl-substituted imidazoles exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that similar compounds could possess antibacterial properties.

3. Anticancer Potential

Research has also pointed towards the anticancer potential of pyrazole derivatives. The mechanism often involves inhibition of specific signaling pathways crucial for cancer cell proliferation. For instance, compounds that disrupt YAP-TEAD interactions have shown efficacy in inhibiting cancer cell growth.

Case Study 1: Inhibition of COX Enzymes

A series of studies conducted on pyrazole derivatives revealed a range of IC₅₀ values against COX enzymes:

  • Study Findings : Compounds with a similar structure to our target compound exhibited IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential.

Case Study 2: Antimicrobial Efficacy

In vitro studies on imidazole derivatives demonstrated effective inhibition against various bacterial strains, including MRSA:

  • Results : The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogues from the evidence:

Compound Name (Reference) Molecular Formula Molecular Weight Key Structural Features
1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide C₁₁H₁₃F₃N₆O₂S 350.32 Imidazole-sulfonamide core, ethyl linker, 3-(trifluoromethyl)pyrazole
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide C₂₀H₂₀F₃N₅O₂ 419.40 Pyrrole-carboxamide core, pyridinylmethyl and imidazolylethyl substituents, trifluoromethyl group
1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide C₁₆H₁₉N₅O₃S 361.42 Pyrazole-sulfonamide core, 3-methoxyphenylmethyl substituent
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide C₁₅H₁₆ClN₅O₃S 381.80 Pyrazole-sulfonamide core, 3-chlorophenoxymethyl group
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide C₁₁H₁₄F₂N₆O₄S 376.33 Pyrazole-sulfonamide core, difluoromethyl and nitro groups, propyl linker

Key Observations:

  • Core Heterocycles : The target compound uniquely combines imidazole and pyrazole rings, whereas analogues in , and use pyrrole, pyrazole, or pyridine cores. Imidazole’s higher basicity (pKa ~7) compared to pyrazole (pKa ~2.5) may influence solubility and target binding .
  • Substituent Effects: The trifluoromethyl group in the target and enhances lipophilicity (logP ~2.5–3.5) and metabolic resistance compared to methoxy () or nitro () groups. The ethyl linker in the target provides conformational flexibility, contrasting with the rigid phenoxymethyl group in or the propyl linker in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.